2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring and an isoindole-1,3-dione moiety
Properties
IUPAC Name |
2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-12(16)8-18-6-5-9(17-18)7-19-13(20)10-3-1-2-4-11(10)14(19)21/h1-6,12H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCARYQSIWVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of a pyrazole derivative with an isoindole-1,3-dione precursor. One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated isoindole-1,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isoindole-1,3-dione moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Fused multifunctionalized isoindole-1,3-diones
Uniqueness
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both a pyrazole ring and an isoindole-1,3-dione moiety, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1864053-54-2) is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 291.25 g/mol. The structure includes a pyrazole ring and an isoindole moiety, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F2N3O2 |
| Molecular Weight | 291.25 g/mol |
| CAS Number | 1864053-54-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the difluoroethyl group enhances binding affinity to target proteins, potentially leading to significant biological effects.
Research indicates that derivatives of isoindole compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The exact pathways and molecular targets for this specific compound require further experimental validation but may involve interactions with kinases and other cellular receptors.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of similar isoindole derivatives. For instance, a study synthesized a series of phthalimide derivatives based on isoindole structures and tested them for antimicrobial activity using agar well diffusion assays. The results demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| Compound 1 | 25 - 200 μg/ml | Gram-negative bacteria |
| Compound 2 (pyrazole derivative) | 39 - 12 mm (Inhibition Zone) | Fungi |
These findings suggest that the compound may exhibit similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
Another area of interest is the anticancer potential of isoindole derivatives. A study focusing on dietary compounds indicated that certain scaffolds could inhibit cancer cell proliferation by targeting PI3K and PKC pathways. While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.
Case Studies
Case Study 1: Isoindole Derivatives in Cancer Research
A recent investigation into isoindole derivatives revealed that compounds with similar structures showed significant inhibition against various cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Evaluation
In a focused study on antimicrobial agents derived from isoindoles, several compounds demonstrated potent activity against resistant strains of bacteria and fungi. This emphasizes the necessity for continued research into the antimicrobial properties of newly synthesized derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
